Atractylenolide III
Overview
Description
Atractylenolide III is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb . This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Mechanism of Action
Target of Action
Atractylenolide III (AT-III) is known to interact with several targets in the body. It has been found to regulate the secretion and expression of Interleukin-6 , thereby mediating the immune response caused by mast cells . It also influences the Jak3/Stat3 signaling pathway , which plays a crucial role in its anti-cancer activity .
Mode of Action
AT-III’s interaction with its targets leads to various changes in cellular functions. For instance, it downregulates the expression of Jak3/Stat3-dependent IDO . It also inhibits aromatases and induces apoptosis . Furthermore, it has been suggested that AT-III may have a sonic hedgehog pathway-dependent mechanism of action as an inducer of chondrogenic differentiation .
Biochemical Pathways
AT-III affects several biochemical pathways. It has been shown to influence the Jak3/Stat3 signaling pathway , which is involved in various cellular processes including cell growth, differentiation, and apoptosis. It also modulates the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways , which primarily mediate its anti-inflammatory effects .
Pharmacokinetics
AT-III is rapidly absorbed but slowly metabolized . This characteristic suggests that it has good bioavailability. Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .
Result of Action
AT-III has been found to have anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activity . It also protects the nervous system and regulates blood glucose and lipids . Its anti-cancer activity can be attributed to its influence on the Jak3/Stat3 signaling pathway . Moreover, it can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .
Action Environment
The action, efficacy, and stability of AT-III can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism due to the inhibitory effects of atractylenolides on metabolic enzymes . More research is needed to fully understand how different environmental factors influence the action of AT-III.
Biochemical Analysis
Biochemical Properties
Atractylenolide III interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is known to be oxygenated during systemic metabolism mainly by cytochrome P450 enzymes (CYP450s), iron-containing porphyrin-based oxygenases .
Cellular Effects
This compound has been found to have a diverse array of effects on various types of cells and cellular processes . It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves its influence on various signaling pathways. The anti-cancer activity of this compound can be attributed to its influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of this compound .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed but slowly metabolized . Over time, the oxygenated form of this compound is maintained at higher levels than the original form of this compound in rat plasma samples .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to this compound, and this compound is converted to atractylenolide-I via dehydration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractylenolide III can be synthesized through the oxidation of atractylenolide II using cytochrome P450 enzymes (CYP450s) or biomimetic iron-porphyrin complexes . The reaction conditions typically involve the use of iron(IV)-oxo porphyrin p-cation radical complex, [(tmp+ c)FeIV(O)]+, which facilitates the oxygenation process .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction and purification from the rhizome of Atractylodes macrocephala Koidz. The process includes drying, grinding, and solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, primarily facilitated by cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Iron(IV)-oxo porphyrin p-cation radical complex, [(tmp+ c)FeIV(O)]+.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced lactone derivatives.
Substitution: Formation of substituted lactone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating immune responses and cellular signaling pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties
Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Atractylenolide I: Known for its anti-inflammatory and anti-cancer activities.
Atractylenolide II: Primarily recognized for its anti-cancer properties.
Properties
IUPAC Name |
(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMORZZOJSDNRQ-GLQYFDAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223308 | |
Record name | Atractylenolide III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In methanol, 1 mg/mL, clear, colorless | |
Record name | Atractylenolide III | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder or crystals | |
CAS No. |
73030-71-4 | |
Record name | Atractylenolide III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atractylenolide III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atractylenolide III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atractylenolide III | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Atractylenolide III (ATL-III) exhibits its effects through interactions with various cellular targets and signaling pathways. Some key interactions and downstream effects include:
- Bax/Bcl-2 pathway: ATL-III has been shown to promote apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic protein Bcl-2. [, ]
- NLRP3 inflammasome: ATL-III demonstrates anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome, leading to a reduction in the production of inflammatory cytokines like IL-1β and TNF-α. []
- Sonic Hedgehog (Shh) pathway: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells by activating the Shh pathway, which leads to increased expression of chondrogenic markers like collagen II and aggrecan. []
- AMP-activated protein kinase (AMPK) pathway: ATL-III can activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and has been linked to its beneficial effects in models of obesity, type 2 diabetes, and ulcerative colitis. [, , ]
- PI3K/Akt/mTOR pathway: ATL-III has been shown to modulate the PI3K/Akt/mTOR pathway, impacting cell survival, proliferation, and autophagy. This pathway is implicated in its protective effects against muscle wasting and isoflurane-induced neuronal injury. [, , ]
ANone: this compound is a sesquiterpene lactone with the following structural characteristics:
- Molecular Formula: C15H20O3 [, , ]
- Molecular Weight: 248.32 g/mol [, ]
- Spectroscopic data: Confirmation of its structure is achieved through techniques like Mass Spectrometry (MS), Ultraviolet-visible Spectroscopy (UV), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance Spectroscopy (NMR). [, , ]
- Solubility: this compound exhibits limited solubility in water but dissolves better in organic solvents like hexane, ethyl acetate, diethyl ether, and ethanol. The solubility generally increases with temperature. [] This information is valuable for developing formulations with improved bioavailability.
ANone: this compound is a natural product and not a catalyst. The research focuses on its biological activity and therapeutic potential rather than catalytic properties.
ANone: Yes, computational chemistry plays a role in understanding the interactions of this compound with its targets:
- Molecular docking: This technique has been used to predict the binding affinity of ATL-III to key proteins involved in the endoplasmic reticulum stress pathway, like GRP78 and PERK. [] It helps visualize potential interactions at the molecular level and guides further experimental validation.
- Computer-aided design (CAD): This approach was used to identify potential target receptors for ATL-III, revealing AdipoR1 and adiponectin receptor 2 as possible binding partners. [] This information contributes to understanding the mechanisms of action of ATL-III in treating NAFLD.
- Hydroxyl group at the 8-position: Research on the Shh pathway indicated that while the presence of the hydroxyl group in ATL-III was not essential for its activity, the compound lacking it (Atractylenolide I) also displayed efficacy. [] This suggests that modifications at this position might be tolerated without complete loss of activity.
- Butenolide ring: A study on the anti-hallucinatory effects of this compound suggests that its butenolide ring (B-C ring) shares structural similarities with serotonin, potentially contributing to its antagonistic activity against serotonin receptors. [] This observation opens avenues for exploring butenolide-related compounds as potential drug candidates.
- Solubility Enhancement: The limited water solubility of ATL-III [] necessitates the development of formulations that improve its solubility and, consequently, its bioavailability. Techniques like the use of co-solvents, cyclodextrin complexation, or nanoparticle encapsulation could be explored.
ANone: Specific SHE regulations were not discussed in the provided research. Information on compliance, risk minimization, and responsible practices should be obtained from relevant regulatory authorities.
ANone: While detailed PK/PD studies were not extensively described, some information regarding its pharmacokinetics is available:
- Absorption and Distribution: Following oral administration of this compound in rats, the compound was detected in various tissues, including the lungs, cerebellum, heart, cerebrum, spleen, liver, and kidneys. [] The highest concentrations were found in the lungs, suggesting a potential for pulmonary targeting.
- Metabolism: Research indicates that this compound undergoes oxygenation during systemic metabolism, primarily mediated by cytochrome P450 enzymes (CYP450s). [] This metabolic transformation was observed both in vivo and in situ using biomimetic iron-porphyrin complexes.
ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:
- Anticancer activity: ATL-III inhibits the growth and induces apoptosis in various cancer cell lines, including colorectal, liver, and gastric cancer cells. [, , ]
- Anti-inflammatory activity: ATL-III suppresses the production of inflammatory cytokines (TNF-α, IL-1β, IL-6) in LPS-stimulated macrophages. []
- Chondrogenic differentiation: ATL-III promotes chondrogenic differentiation in mesenchymal stem cells. []
- Colitis models: ATL-III attenuates inflammation and improves disease severity in experimental colitis models induced by TNBS or DSS. [, ]
- Asthma model: ATL-III reduces airway inflammation and improves lung function in an ovalbumin-induced asthma mouse model. [, ]
- Spinal cord injury: ATL-III improves functional recovery and reduces inflammation after spinal cord injury in rats. []
- Non-alcoholic fatty liver disease (NAFLD): ATL-III ameliorates liver injury, steatosis, and inflammation in a high-fat diet-induced NAFLD mouse model. []
- Muscle wasting: ATL-III protects against muscle wasting in a chronic kidney disease rat model. []
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